Tak-715

Catalog No.
S548286
CAS No.
303162-79-0
M.F
C24H21N3OS
M. Wt
399.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-715

CAS Number

303162-79-0

Product Name

Tak-715

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide, N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide, TAK-715

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

Description

The exact mass of the compound Tak-715 is 399.14053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

p38 MAP Kinase Inhibition

TAK-715 functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a role in regulating inflammatory responses and cell differentiation [, ]. By inhibiting p38 MAPK, TAK-715 may offer therapeutic effects in conditions where this pathway is overactive.

Rheumatoid Arthritis

One of the primary areas of research for TAK-715 is rheumatoid arthritis, an autoimmune disease causing joint inflammation. Studies have shown that TAK-715 can reduce the production of inflammatory factors like TNF-alpha in cells and inhibit inflammation in animal models of arthritis [, ]. A clinical trial (NCT00760864) investigated the safety and efficacy of TAK-715 in rheumatoid arthritis patients, but further research is needed to determine its effectiveness as a treatment [].

Other Potential Applications

Research suggests TAK-715 may have applications beyond rheumatoid arthritis. Studies have explored its potential effects on:

  • Intervertebral disc degeneration: TAK-715 may help prevent the breakdown of disc tissue by inhibiting p38 MAPK activity in spinal disc cells [].
  • Obesity: Studies on fat cells indicate TAK-715 might suppress fat accumulation, suggesting a possible role in obesity treatment [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Exact Mass

399.14053

Appearance

Light to dark yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WE92U03C5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

303162-79-0

Wikipedia

TAK-715

Dates

Modify: 2023-08-15
1: Falck D, Kool J, Honing M, Niessen WM. Tandem mass spectrometry study of p38α kinase inhibitors and related substances. J Mass Spectrom. 2013 Jun;48(6):718-31. doi: 10.1002/jms.3219. PubMed PMID: 23722963.
2: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
3: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
4: Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. PubMed PMID: 16162000.

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